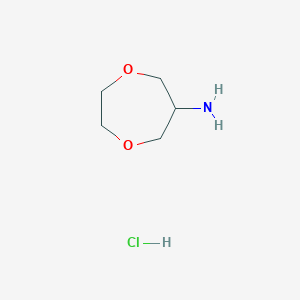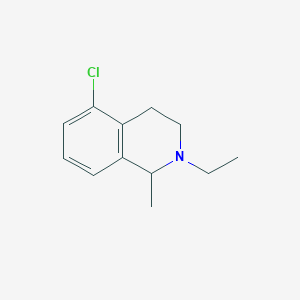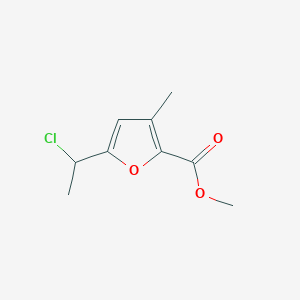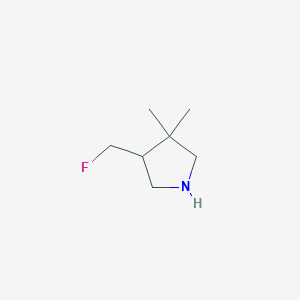
4-(氟甲基)-3,3-二甲基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Fluoromethyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Fluoromethyl)-3,3-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fluoromethyl)-3,3-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水解酶抑制剂
肽氟甲基酮,包括“4-(氟甲基)-3,3-二甲基吡咯烷”等化合物,因其作为水解酶抑制剂的众多应用而在合成化学中发挥着至关重要的作用 . 在C末端酮基附近插入一个或多个氟原子极大地改变了底物的整体物理化学性质 .
蛋白酶抑制剂
这些化合物能够强而选择性地抑制丝氨酸和半胱氨酸蛋白酶 . 它们可用作探针研究这些蛋白酶的蛋白水解活性,并阐明它们在多种疾病发生和发展中的作用 .
药物化学
肽氟甲基酮被广泛用于基于靶点的化合物设计,用于治疗局部疾病,如各种类型的癌症和病毒感染 .
化学探针
肽单氟甲基酮(FMKs)是一类具有生物活性的分子,在作为治疗多种疾病的蛋白酶抑制剂和作为探查细胞过程的化学探针方面都显示出潜力 .
选择性合成
一个简单有效的串联方案,用于从易得的2-氨基苯乙酮和异(硫)氰酸酯中选择性合成4-二氟甲基和4-氟甲基喹唑啉(硫)酮,该方案由Selectfluor介导 .
药物发现
在过去的几十年里,肽氟甲基酮(PFMKs)的开发在药物发现领域引起了越来越多的兴趣,因为这类化合物可以作为各种生物靶点的底物使用 .
属性
IUPAC Name |
4-(fluoromethyl)-3,3-dimethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIOOAKNVWUJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CF)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
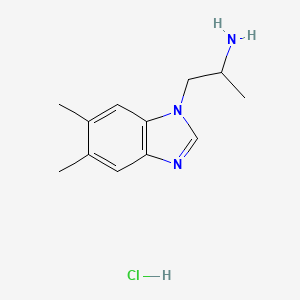


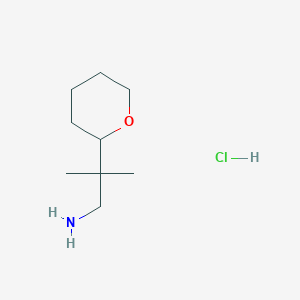


![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)
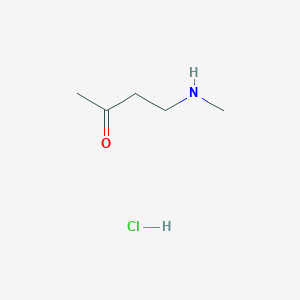

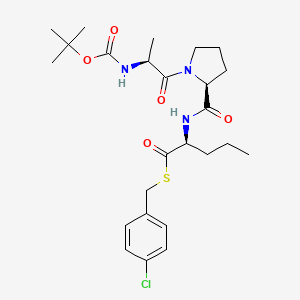
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
